

# A Comprehensive Spectroscopic Guide to Butyrolactone II

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## Compound of Interest

Compound Name: *Butyrolactone II*

Cat. No.: *B8136551*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **Butyrolactone II**. Due to the limited availability of published experimental spectra for this specific compound, this document presents the available mass spectrometry data, alongside a theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed experimental protocols for these techniques are also provided to facilitate further research.

## Chemical Structure and Properties of Butyrolactone II

**Butyrolactone II**, a natural product found in organisms such as *Glycine max* and *Aspergillus terreus*, is a complex molecule with the following key identifiers:

- IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
- Molecular Formula:  $C_{19}H_{16}O_7$
- Molecular Weight: 356.3 g/mol

## Mass Spectrometry (MS) Data

Liquid Chromatography-Mass Spectrometry (LC-MS) provides valuable information regarding the mass and fragmentation pattern of **Butyrolactone II**. The data presented below has been compiled from publicly available databases.

Table 1: LC-MS/MS Data for **Butyrolactone II**

Parameter	Value	Source
Ionization Mode	ESI	--INVALID-LINK--
Precursor Ion	[M+H] <sup>+</sup>	--INVALID-LINK--
Precursor m/z	356.97	--INVALID-LINK--
MS/MS Fragments (m/z)	324.83, 297.05, 263.15, 294.92, 279.03	--INVALID-LINK--

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, specific experimental <sup>1</sup>H NMR and <sup>13</sup>C NMR data for **Butyrolactone II** are not available in the referenced public databases. However, based on its structure, a theoretical prediction of its NMR spectra can be made.

Expected <sup>1</sup>H NMR Spectral Features:

- **Aromatic Protons:** Multiple signals are expected in the aromatic region (typically  $\delta$  6.5-8.0 ppm) corresponding to the protons on the two para-substituted hydroxyphenyl rings.
- **Methylene Protons (-CH<sub>2</sub>-):** The protons of the methylene group attached to the furanone ring are expected to appear as a multiplet, likely in the  $\delta$  3.0-4.0 ppm range.
- **Hydroxyl Protons (-OH):** The phenolic and enolic hydroxyl protons will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.
- **Methyl Protons (-OCH<sub>3</sub>):** A sharp singlet corresponding to the methyl ester group is expected, typically around  $\delta$  3.5-4.0 ppm.

#### Expected $^{13}\text{C}$ NMR Spectral Features:

- **Carbonyl Carbons ( $\text{C}=\text{O}$ ):** Signals for the lactone and ester carbonyl carbons are expected in the downfield region, typically  $\delta$  160-180 ppm.
- **Aromatic Carbons:** A set of signals in the  $\delta$  110-160 ppm range will correspond to the carbons of the two benzene rings. The carbons attached to the hydroxyl groups will be further downfield.
- **Olefinic Carbons:** The carbons of the  $\text{C}=\text{C}$  double bond within the furanone ring are expected between  $\delta$  100-150 ppm.
- **Aliphatic Carbons:** The methylene carbon and the quaternary carbon of the lactone ring will appear in the upfield region.
- **Methyl Carbon ( $-\text{OCH}_3$ ):** The methyl ester carbon should produce a signal around  $\delta$  50-60 ppm.

## Infrared (IR) Spectroscopy Data

Specific experimental IR data for **Butyrolactone II** is not readily available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for **Butyrolactone II**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description of Band
O-H (Phenolic/Enolic)	3500-3200	Broad
C-H (Aromatic)	3100-3000	Sharp, multiple bands
C-H (Aliphatic)	3000-2850	Sharp
C=O (Ester)	~1750-1735	Strong, sharp
C=O (Lactone, $\alpha,\beta$ -unsaturated)	~1780-1760	Strong, sharp
C=C (Aromatic)	1600-1450	Medium to weak, multiple bands
C-O (Ester/Lactone)	1300-1000	Strong

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can serve as a starting point for the analysis of **Butyrolactone II**.

### Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** A solution of **Butyrolactone II** is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10  $\mu\text{g/mL}$ ).
- **Chromatographic Separation:** The sample is injected into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water (often with 0.1% formic acid) and acetonitrile is used to separate the compound from any impurities.
- **Ionization:** The eluent from the LC is directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For **Butyrolactone II**, positive ion mode would be used to form the  $[\text{M}+\text{H}]^+$  ion.
- **Mass Analysis:** The ions are then guided into a mass analyzer, such as an ion trap or a quadrupole time-of-flight (QTOF) instrument. A full scan (MS1) is performed to detect the

precursor ion ( $m/z$  356.97).

- Fragmentation (MS/MS): The precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions. The resulting fragments are then analyzed to produce the MS/MS spectrum.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-5 mg of the purified **Butyrolactone II** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or Methanol- $d_4$ ) in an NMR tube.
- Data Acquisition: The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR: A standard proton NMR experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.
- $^{13}C$  NMR: A carbon NMR experiment (e.g., with proton decoupling) is performed. This typically requires a longer acquisition time due to the lower natural abundance of  $^{13}C$ .
- 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

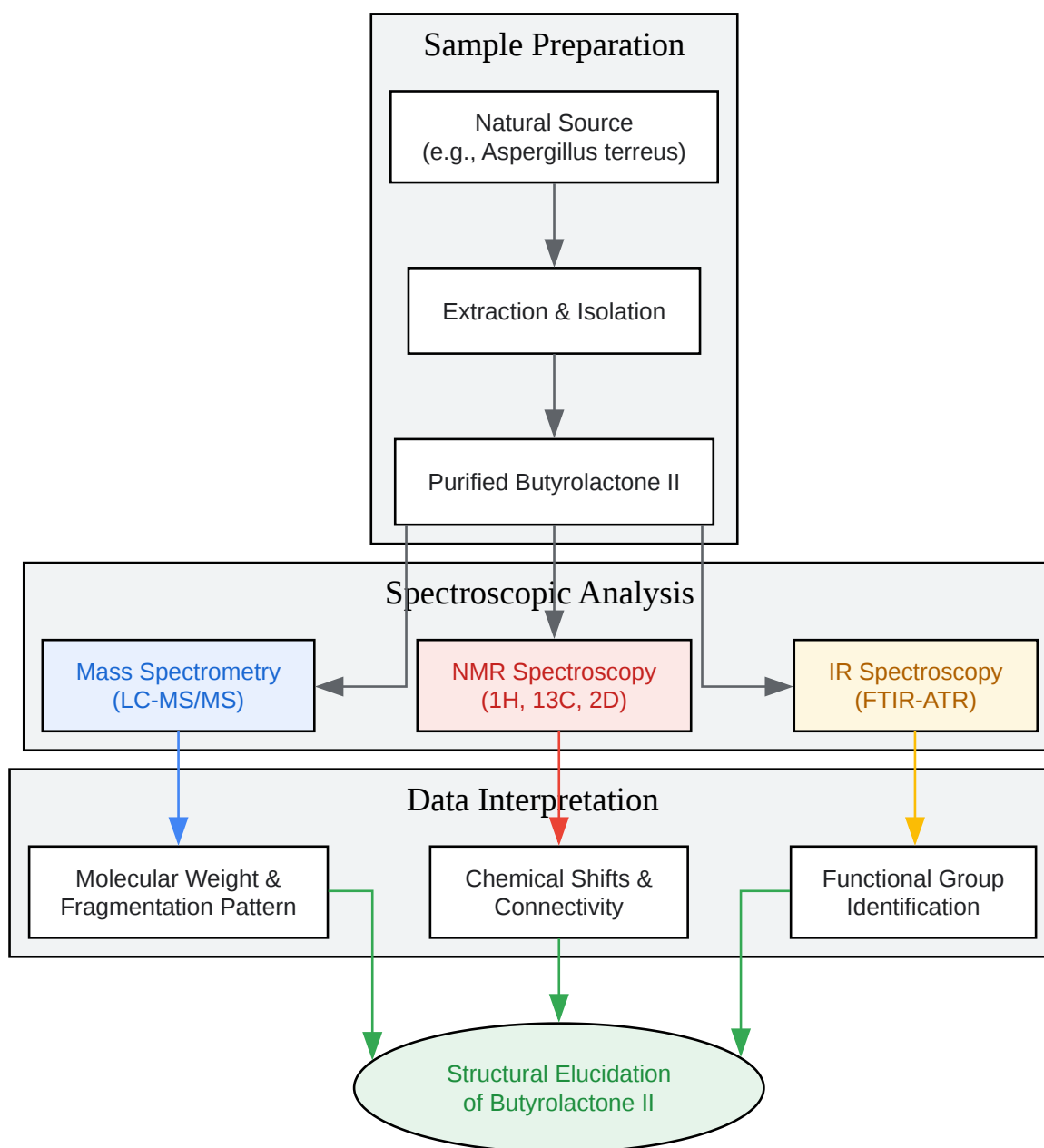
#### Infrared (IR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid **Butyrolactone II** sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
- Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- **Data Acquisition:** The sample (ATR crystal or KBr pellet) is placed in the sample holder of an FTIR spectrometer.
- **Spectrum Collection:** A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum of the sample.

## Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **Butyrolactone II**.



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